
N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
説明
N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to various physiological and biochemical effects.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Bis(3-amino-1-hydroxybenzyl)diselenide : A study by Yadav et al. (2023) discusses the synthesis of Bis(3-amino-1-hydroxybenzyl)diselenide, which shares structural similarities with N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. This process involves sodium benzene tellurolate and 7-nitro-3H-2,1-benzoxaselenole.
Vibrational Assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine : The vibrational analysis of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, as studied by Dunkers & Ishida (1995), offers insights into similar compounds like N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.
Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane : Research by Ritmaleni et al. (2013) on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to form bis(3,5-dichloro-4-hydroxyphenyl)methane has relevance due to the structural similarities with the compound .
Pharmacological Characteristics
- Pharmacological Characterization of Anandamide on Blood Vessels : Lam et al. (2007) explored the actions of N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide (anandamide) on blood flow, which can provide indirect insights into the pharmacological properties of structurally similar compounds.
Chemical Properties and Applications
- Synthesis of Selectively Labeled Anandamide : The study by Xie et al. (2002) on the synthesis of isotopically labeled anandamide (a compound related to N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) helps in understanding the chemical properties and applications in biochemistry and pharmaceutical research.
Novel Analgesics and Antioxidant Activities
New Analgesics Synthetically Derived from Paracetamol Metabolite : The research by Sinning et al. (2008) on new analgesics derived from a similar compound can shed light on potential analgesic applications of N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.
Antioxidant Properties of Bis(3-amino-1-hydroxybenzyl)diselenide : Again, the study by Yadav et al. (2023) is relevant for its focus on the antioxidant activities of compounds structurally similar to N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.
作用機序
Target of Action
O-2093 primarily targets the Cannabinoid CB1 receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including mood, appetite, pain sensation, and memory .
Mode of Action
O-2093 acts as a selective endocannabinoid anandamide (AEA) reuptake inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by O-2093 is the endocannabinoid signaling pathway . By inhibiting the reuptake of AEA, O-2093 prolongs the action of AEA on the CB1 receptors, thereby modulating the endocannabinoid signaling . The downstream effects of this modulation can vary widely, depending on the specific physiological process being regulated by the endocannabinoid system.
Result of Action
The molecular and cellular effects of O-2093’s action are primarily related to its modulation of the endocannabinoid system. For instance, in animal models, O-2093 has been shown to inhibit limb spasticity , a symptom often associated with multiple sclerosis .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQDZXKLCOTGV-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of O-2093?
A1: O-2093 acts primarily as an inhibitor of anandamide uptake. [, , ] Anandamide is an endocannabinoid, a naturally occurring signaling molecule that activates cannabinoid receptors in the brain and body. By blocking anandamide uptake, O-2093 increases the levels of this endocannabinoid in the synaptic cleft, leading to enhanced activation of cannabinoid receptors.
Q2: Does O-2093 interact with cannabinoid receptors directly?
A2: While O-2093 enhances the effects of anandamide, a cannabinoid receptor agonist, studies indicate that it does not directly activate cannabinoid receptors itself. [] This suggests that its effects are primarily mediated through increasing the availability of endogenous anandamide.
Q3: What structural modifications of O-2093 have been explored and what are their implications on its activity?
A3: Researchers have investigated the structure-activity relationship of O-2093 by creating and testing various analogs. These modifications included N-methylation, replacing the amide group with urea or thiourea, and altering the vanillyl group. [] Interestingly, some analogs retained activity on targets like the vanilloid receptor TRPV1 and the anandamide membrane transporter (AMT), while others showed increased potency in inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. [] These findings highlight the possibility of fine-tuning the pharmacological profile of O-2093 through structural modifications for potential therapeutic applications.
Q4: What are the implications of O-2093's interaction with TRPV1 receptors?
A4: Although O-2093 was initially designed as a hybrid molecule incorporating structural features of both anandamide and capsaicin (a TRPV1 agonist), research suggests that its cannabimimetic effects might not solely rely on TRPV1 activation. [] While some analogs with high affinity for TRPV1 induced a response in the mouse "tetrad" (a set of behavioral tests for cannabimimetic activity), the most potent compound in this regard did not activate TRPV1. [] This suggests the involvement of other, potentially unidentified, receptors in mediating O-2093's effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



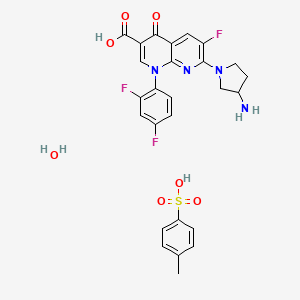
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)

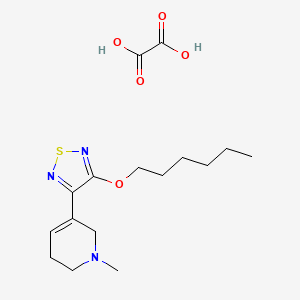
![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)


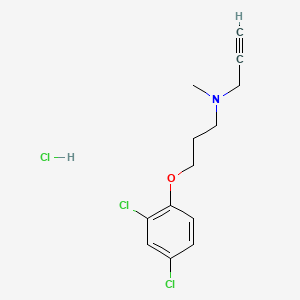

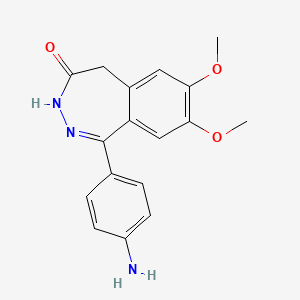
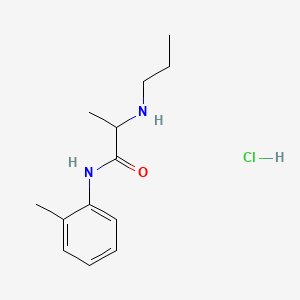
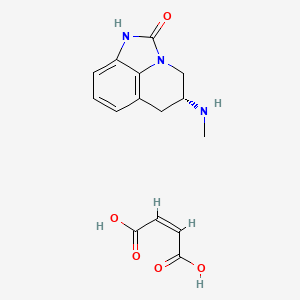
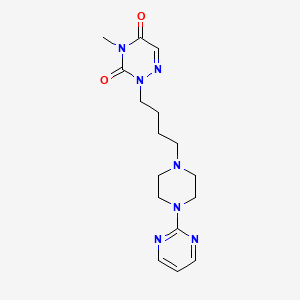
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)